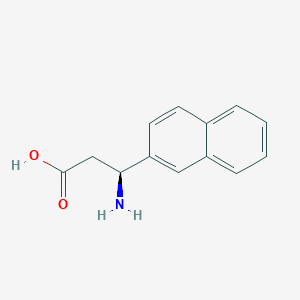

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid

Description

Historical Context and Discovery

The development of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid emerged from the broader scientific quest to expand the genetic code and incorporate non-natural amino acids into biological systems. The foundational work in this field began in 1967 when researchers demonstrated that the translational machinery could utilize modified amino acids as substrates. Early investigations focused on the flexibility of the ribosomal peptidyl transferase center to accommodate unusual chemical structures, with pioneering studies showing successful incorporation of modified aromatic amino acids into growing polypeptide chains.

The specific development of naphthylalanine derivatives gained momentum through advances in chemoenzymatic aminoacylation of transfer ribonucleic acids. In 1978, Hecht and co-workers established general procedures for the chemoenzymatic aminoacylation of transfer ribonucleic acids, enabling the incorporation of non-natural amino acids including aromatic derivatives. This breakthrough paved the way for systematic exploration of bulky aromatic amino acids like naphthylalanine variants.

The evolution of genetic code expansion technology further accelerated research into naphthylalanine compounds. The Schultz laboratory's development of orthogonal aminoacyl-transfer ribonucleic acid synthetase systems enabled the first fully genetically encoded unnatural amino acid incorporation systems, which included various aromatic amino acid analogues. These technological advances allowed researchers to systematically study the effects of incorporating bulky aromatic residues like this compound into proteins and peptides.

Significance in Biochemistry and Organic Chemistry

This compound occupies a unique position in biochemistry due to its ability to modulate protein structure and function through aromatic interactions. The compound's significance stems from its capacity to participate in pi-pi stacking interactions, edge-to-face aromatic interactions, and hydrophobic contacts that are crucial for protein stability and biological activity. Research has demonstrated that this naphthylalanine derivative can adequately mimic tryptophan in certain structural contexts, though with distinct geometric properties that influence molecular recognition.

In the realm of medicinal chemistry, this compound has proven instrumental in the development of bioactive peptides. The compound serves as a key component in the CXCR4 antagonist FC131, a cyclic peptide with anti-HIV activity. The incorporation of this naphthylalanine residue into the peptide structure contributes to the compound's binding affinity and selectivity for the CXCR4 receptor, highlighting its importance in structure-activity relationships.

The compound's role in enhancing peptide stability represents another significant aspect of its biochemical importance. Studies have shown that incorporation of bulky aromatic amino acids like this compound can prevent proteolysis of peptides through stabilization of backbone conformation and elimination of enzyme recognition sites. This property makes the compound valuable for developing peptide-based therapeutics with improved pharmacokinetic profiles.

Furthermore, the compound has demonstrated utility in enhancing antimicrobial peptide activity. Research indicates that naphthylalanine-tagged antimicrobial peptides exhibit boosted synergistic effects with conventional antibiotics, potentially offering new strategies for combating antibiotic-resistant bacteria. The bulky aromatic nature of the naphthyl group appears to contribute to membrane interactions and bacterial killing mechanisms.

Nomenclature and Synonyms

This compound is known by numerous systematic and common names that reflect different aspects of its chemical structure and stereochemistry. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-amino-3-naphthalen-2-ylpropanoic acid, which clearly indicates the stereochemical configuration and substitution pattern.

The compound is most commonly referred to as L-2-naphthylalanine or 2-naphthylalanine in biochemical literature, reflecting its relationship to the natural amino acid alanine with a 2-naphthyl substitution. Alternative common names include beta-(2-naphthyl)-L-alanine and 3-(2-naphthyl)-L-alanine, which emphasize the position of the naphthyl group relative to the amino acid backbone.

Table 1: Systematic Names and Synonyms for this compound

| Category | Name |

|---|---|

| IUPAC Name | (2S)-2-amino-3-naphthalen-2-ylpropanoic acid |

| Common Names | L-2-naphthylalanine, 2-naphthylalanine |

| Alternative Names | beta-(2-naphthyl)-L-alanine, 3-(2-naphthyl)-L-alanine |

| Chemical Abstract Service Number | 58438-03-2 |

| Abbreviated Forms | H-2-Nal-OH, L-2-Nal |

The stereochemical designation (S) in the full name indicates the absolute configuration at the alpha carbon, corresponding to the L-configuration commonly used in amino acid nomenclature. This stereochemical specificity is crucial for biological activity, as the D-enantiomer would have different pharmacological properties.

Classification within Amino Acid Derivatives

This compound belongs to the class of non-proteinogenic amino acids, specifically categorized as an aromatic amino acid derivative. Within the broader classification system of unnatural amino acids, this compound falls under the subcategory of bulky aromatic residues that are characterized by extended conjugated ring systems beyond simple phenyl groups.

The compound can be further classified as a phenylalanine analogue, given its structural similarity to phenylalanine but with an extended aromatic system. This classification is particularly relevant in the context of protein engineering and peptide design, where naphthylalanine residues are often used as phenylalanine or tryptophan replacements to modulate binding affinity and selectivity.

From a synthetic perspective, this compound is classified as a synthetically accessible unnatural amino acid that can be produced through various chemical routes, including palladium-catalyzed carbon-hydrogen bond functionalization methods. This synthetic accessibility has made it a popular choice for incorporation into peptide synthesis protocols and genetic code expansion systems.

Table 2: Chemical Classification and Properties

The compound's classification as a membrane-active amino acid derivative stems from its hydrophobic properties imparted by the naphthalene ring system. This characteristic makes it particularly useful in the design of peptides intended to interact with lipid membranes, such as antimicrobial peptides and membrane-penetrating sequences. The bulky nature of the naphthyl group also classifies this amino acid as a steric modulator, capable of influencing peptide conformation through spatial constraints and aromatic interactions.

Properties

IUPAC Name |

(3S)-3-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426849 | |

| Record name | (3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767282-94-0 | |

| Record name | (3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 2-naphthol or related naphthyl precursors, proceeding through nitration, reduction, alkylation, and chiral resolution steps to yield the (S)-enantiomer of 3-amino-3-(naphthalen-2-yl)propanoic acid.

- Nitration: 2-naphthol is nitrated to form 2-nitronaphthalene, introducing a nitro group at the aromatic ring.

- Reduction: The nitro group is reduced to an amino group, producing 2-aminonaphthalene.

- Alkylation: 2-aminonaphthalene undergoes alkylation with an appropriate alkyl halide to introduce the propionic acid side chain.

- Resolution: The racemic mixture formed is resolved to isolate the (S)-enantiomer, often via chiral chromatography or diastereomeric salt formation.

This route is well-documented for the (R)-enantiomer and is adaptable for the (S)-form by employing appropriate chiral resolving agents or catalysts.

Protection and Functional Group Manipulation

To prevent side reactions during synthesis, the amino group is commonly protected using the tert-butoxycarbonyl (Boc) group. Boc-protection is achieved by reacting the amino intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step is crucial for subsequent coupling reactions and purification.

Chiral Resolution and Enantiomeric Purity

- Chiral HPLC: High-performance liquid chromatography using chiral stationary phases (e.g., Chiralpak IA/IB columns) is employed to separate enantiomers and confirm enantiomeric excess.

- Diastereomeric Salt Formation: Formation of diastereomeric salts with chiral acids such as (S)-2-methoxy-2-(1-naphthyl)propionic acid can be used to resolve racemic mixtures.

- Analytical Validation: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and polarimetry are used to verify stereochemistry and purity.

Detailed Reaction Conditions and Industrial Considerations

Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, controlled temperature | Introduces nitro group on 2-naphthol |

| Reduction | Catalytic hydrogenation or Sn/HCl | Converts nitro to amino group |

| Alkylation | Alkyl halide (e.g., bromo-propionic acid derivative), base (NaOH or K₂CO₃), polar aprotic solvent (DMF) | Introduces propionic acid side chain |

| Boc Protection | Boc₂O, triethylamine, organic solvent (e.g., dichloromethane) | Protects amino group for further reactions |

| Resolution | Chiral resolving agents or chiral HPLC | Isolates (S)-enantiomer |

Industrial Scale Synthesis

Industrial production adapts the above laboratory methods with:

- Use of continuous flow reactors to improve reaction control and yield.

- Optimization of catalysts and solvents to enhance efficiency and reduce environmental impact.

- Automated purification systems for enantiomeric separation.

- Stringent quality control to ensure >98% purity and enantiomeric excess.

Analytical Characterization of the Prepared Compound

| Technique | Purpose | Typical Data/Parameters |

|---|---|---|

| NMR (¹H and ¹³C) | Structural confirmation | Aromatic signals δ 7.2–8.3 ppm; amino and acid protons integration |

| Mass Spectrometry | Molecular weight confirmation | HRMS or ESI-MS showing molecular ion peak at m/z 215.25 (M+H) |

| HPLC (Chiral) | Enantiomeric purity and separation | >98% purity; chiral column retention times |

| Karl Fischer Titration | Moisture content | Target <1.0% moisture |

| Polarimetry | Optical rotation to confirm stereochemistry | Consistent with (S)-configuration |

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Nitration | Introduce nitro group on 2-naphthol | HNO₃/H₂SO₄, low temperature | 2-nitronaphthalene |

| Reduction | Convert nitro to amino group | Catalytic hydrogenation or Sn/HCl | 2-aminonaphthalene |

| Alkylation | Attach propionic acid side chain | Alkyl halide, base (NaOH/K₂CO₃), DMF | Racemic 3-amino-3-(2-naphthyl)propanoic acid |

| Boc Protection | Protect amino group for further reactions | Boc₂O, triethylamine, organic solvent | Boc-protected intermediate |

| Chiral Resolution | Separate (S)-enantiomer | Chiral HPLC or diastereomeric salt formation | Enantiomerically pure (S)-isomer |

| Purification & Analysis | Purify and confirm structure and purity | Chromatography, NMR, MS, HPLC | >98% purity, confirmed stereochemistry |

Research Findings and Notes

- The naphthyl group’s steric bulk requires careful optimization of alkylation and coupling conditions, often necessitating longer reaction times or elevated temperatures.

- Boc protection is essential to prevent side reactions during peptide coupling or further functionalization.

- Enantiomeric purity is critical for biological applications; thus, chiral resolution and rigorous analytical validation are standard.

- The compound exhibits limited water solubility but dissolves well in polar aprotic solvents like DMSO and DMF, facilitating its use in biochemical assays.

Scientific Research Applications

Pharmaceutical Development

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Neurological Disorders : It plays a role in developing drugs targeting conditions such as Alzheimer's disease and Parkinson's disease by enhancing the biological activity of peptide-based drugs .

- Peptide Synthesis : The compound is integral to synthesizing peptides that incorporate naphthalene moieties, which can improve the pharmacological properties of the resulting compounds .

Medicinal Chemistry

In medicinal chemistry, this compound aids in studying structure-activity relationships (SAR), which helps researchers design more effective drug candidates. Its unique structural features allow for modifications that can enhance therapeutic efficacy .

Bioconjugation

The functional groups present in this compound facilitate bioconjugation applications. This capability is essential for creating targeted drug delivery systems that improve therapeutic outcomes by directing drugs to specific tissues or cells .

Material Science

This compound finds applications in developing novel materials, particularly within organic electronics. Its unique structural properties enable it to be used as a building block for advanced materials with specific electronic characteristics .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound exhibited a dose-dependent response, with maximum inhibition observed at higher concentrations. This suggests potential use in developing antimicrobial agents.

Case Study 2: Inflammation Modulation

Research focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation demonstrated significant reductions in edema and inflammatory markers compared to control groups. These findings highlight its potential application in treating inflammatory diseases.

Synthesis Overview

The synthesis of this compound typically involves:

- Starting Material : Commercially available naphthalene derivatives.

- Amidation : Introduction of the amino group through amidation reactions.

- Chiral Resolution : Separation of enantiomers using techniques like chromatography or crystallization.

- Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

The naphthalene group in (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid distinguishes it from simpler aromatic analogs. For example:

| Compound Name | Structural Difference | Key Functional Impact |

|---|---|---|

| 3-Amino-3-phenylpropanoic acid | Phenyl instead of naphthyl | Reduced hydrophobicity; weaker π-π interactions |

| (S)-3-Amino-3-(anthracen-2-yl)propanoic acid | Anthracene instead of naphthalene | Enhanced steric bulk; altered binding kinetics |

| 3-Amino-3-(4-fluorophenyl)propanoic acid | Fluorophenyl substitution | Increased electronegativity; potential for halogen bonding |

Key Insight : The naphthalene ring enhances binding affinity to hydrophobic pockets in proteins compared to phenyl or fluorophenyl analogs, as demonstrated in receptor-binding assays .

Enantiomeric and Stereochemical Variants

Chirality significantly influences biological activity:

| Compound Name | Configuration | Biological Activity Difference |

|---|---|---|

| (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | R-configuration | Inactive at GABAA receptors; reduced neuroactivity |

| (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | S-configuration | Retains partial agonist activity at serotonin receptors |

Key Insight: The S-configuration is critical for neurotransmitter mimicry, as seen in its interaction with ionotropic receptors .

Functional Group Modifications

Variations in substituents alter reactivity and applications:

| Compound Name | Functional Group Change | Impact on Applications |

|---|---|---|

| (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid | Iodoacetamido group addition | Enables covalent binding to thiols; used in targeted drug conjugates |

| (S)-N-Acetyl-3-(naphthalen-2-yl)propanoic acid | Acetylation of amino group | Reduced basicity; improved metabolic stability |

| tert-Butyl (S)-3-amino-3-(naphthalen-2-yl)propanoate | Ester-protected carboxylate | Enhanced cell permeability; prodrug potential |

Key Insight : Halogenation (e.g., iodoacetamido) increases electrophilicity, enabling covalent interactions absent in the parent compound .

Hybrid and Complex Derivatives

Incorporation into larger frameworks expands utility:

| Compound Name | Structural Complexity | Unique Properties |

|---|---|---|

| (R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid | Boc-protected amino group | Used in solid-phase peptide synthesis |

| 3-[6-Chloro-4-methyl-7-(naphthylmethoxy)-2-oxochromen-3-yl]propanoic acid | Coumarin-naphthalene hybrid | Dual activity as anticoagulant and anti-inflammatory agent |

Biological Activity

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid, also known as naphthylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

- Structural Features : The compound features a naphthalene ring attached to a propanoic acid backbone, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| S. aureus | 2 | Comparable to daptomycin |

| E. faecium | 2 | Effective against resistant strains |

| C. auris | 8 | Enhanced activity compared to fluconazole |

The compound's structure plays a crucial role in its binding affinity to bacterial targets, enhancing its antimicrobial efficacy through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that this compound selectively inhibits the growth of colorectal adenocarcinoma cells (Caco-2) more effectively than human pulmonary adenocarcinoma cells (A549).

| Cell Line | Viability (%) at 100 µM | p-value |

|---|---|---|

| Caco-2 | 54.9 | <0.001 |

| A549 | 101.4 | Not significant |

The results suggest that the naphthalene moiety enhances the compound's interaction with specific cellular targets involved in cancer cell proliferation . The structure-activity relationship indicates that modifications to the naphthalene ring can significantly alter the compound's anticancer efficacy.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that it can modulate neurotransmitter release and protect neuronal cells from oxidative stress-induced damage.

The proposed mechanisms include:

- Inhibition of Glutamate Receptors : The compound may act as an antagonist at certain glutamate receptors, reducing excitotoxicity.

- Antioxidant Activity : It has been shown to scavenge free radicals and reduce lipid peroxidation in neuronal cells.

Case Studies

- Antimicrobial Efficacy Against Drug-resistant Strains : A clinical study evaluated the effectiveness of this compound against drug-resistant bacterial pathogens, demonstrating significant reductions in bacterial load in vitro and in animal models.

- Cancer Cell Line Studies : In another study, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability in Caco-2 cells, suggesting its potential as a therapeutic agent for colorectal cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid, and how do reaction conditions impact enantioselectivity?

- Answer : The synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve the (S)-configuration. For example, chiral auxiliaries like Evans oxazolidinones or Sharpless epoxidation-derived intermediates can direct stereochemistry . Reaction temperature and solvent polarity critically influence enantiomeric excess (e.g., polar aprotic solvents like DMF improve yield but may reduce selectivity). Post-synthesis, chiral HPLC (e.g., using a Chiralpak IA column) is recommended for purity validation .

Q. How can researchers characterize the physicochemical properties of this compound for experimental design?

- Answer : Key properties include:

- LogP : Predicted to be ~0.01 (based on similar β-amino acids with aromatic substituents), indicating moderate lipophilicity .

- Solubility : Estimated at 9.29–2290 mg/mL in aqueous buffers (depending on pH), with higher solubility in polar solvents due to ionizable carboxylic and amino groups .

- TPSA : 83.55 Ų, suggesting limited blood-brain barrier penetration, which is critical for CNS-exclusion studies .

Q. What analytical techniques are essential for confirming enantiomeric purity and structural integrity?

- Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Daicel Chiralpak series) with UV detection at 254 nm .

- NMR : H and C NMR to verify the naphthalene ring protons (δ 7.2–8.5 ppm) and α-proton coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 244.12) .

Advanced Research Questions

Q. How can contradictory reports on biological activity (e.g., enzyme inhibition vs. agonism) be resolved?

- Answer : Contradictions often arise from assay conditions (e.g., pH, co-factors) or impurity profiles. Strategies include:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify off-target effects.

- Metabolite Screening : Use LC-MS to rule out degradation products, as seen in nitro-substituted analogs .

- Structural Analog Comparison : Compare with (R)-enantiomers or naphthalene-free analogs to isolate stereochemical or aromatic contributions .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., β-adrenergic receptor) to map binding pockets.

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore Modeling : Identify critical interactions (e.g., H-bonding with Asp113 in α-helix 3) using Schrödinger Suite .

Q. How can researchers optimize synthetic yield while maintaining stereochemical fidelity?

- Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps, balancing enantioselectivity and reaction rate .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for steps like amide coupling, minimizing racemization .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, solvent ratio, catalyst loading) .

Q. What advanced techniques determine the absolute configuration of the chiral center?

- Answer :

- X-ray Crystallography : Co-crystallize with a heavy-atom derivative (e.g., brominated analog) for unambiguous assignment .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated models for non-crystalline samples .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

- Answer :

- Buffer Composition : Ionic strength and pH (e.g., phosphate vs. Tris buffers) significantly affect ionization.

- Temperature Control : Ensure consistency (e.g., 25°C ± 0.5°C) during measurements.

- Validation : Cross-check with nephelometry for turbidity-based solubility limits .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.